molecular formula C6H16N2O2 B13098602 ((4-Aminobutyl)azanediyl)dimethanol

((4-Aminobutyl)azanediyl)dimethanol

Cat. No.: B13098602
M. Wt: 148.20 g/mol
InChI Key: KIOANFZSWZITSQ-UHFFFAOYSA-N
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Description

((4-Aminobutyl)azanediyl)dimethanol (systematic IUPAC name: N,N-bis(hydroxymethyl)-4-aminobutylamine) is a polyfunctional amine-alcohol compound characterized by a 4-aminobutyl backbone linked to two hydroxymethyl groups via an azanediyl (NH) bridge. Its molecular formula is C₆H₁₆N₂O₂, with a molecular weight of 148.20 g/mol. The compound’s bifunctional nature—combining a primary amine and two hydroxyl groups—imparts unique solubility, reactivity, and coordination properties.

Properties

Molecular Formula

C6H16N2O2

Molecular Weight

148.20 g/mol

IUPAC Name

[4-aminobutyl(hydroxymethyl)amino]methanol

InChI

InChI=1S/C6H16N2O2/c7-3-1-2-4-8(5-9)6-10/h9-10H,1-7H2

InChI Key

KIOANFZSWZITSQ-UHFFFAOYSA-N

Canonical SMILES

C(CCN(CO)CO)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Aminobutyl)azanediyl)dimethanol typically involves the reaction of 1,4-diaminobutane with formaldehyde. The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a catalyst such as hydrochloric acid. The general reaction scheme is as follows:

H2N(CH2)4NH2+2CH2OH2N(CH2)4N(CH2OH)2\text{H}_2\text{N}-(\text{CH}_2)_4-\text{NH}_2 + 2\text{CH}_2\text{O} \rightarrow \text{H}_2\text{N}-(\text{CH}_2)_4-\text{N}(\text{CH}_2\text{OH})_2 H2​N−(CH2​)4​−NH2​+2CH2​O→H2​N−(CH2​)4​−N(CH2​OH)2​

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same reactants and catalysts but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

((4-Aminobutyl)azanediyl)dimethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol groups can be oxidized to aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amine groups can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Chemistry

((4-Aminobutyl)azanediyl)dimethanol is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and polymers.

Biology

In biological research, this compound is used as a reagent for the modification of proteins and nucleic acids. It can be used to introduce functional groups into biomolecules, facilitating the study of their structure and function.

Medicine

This compound has potential applications in drug development. It can be used as a precursor for the synthesis of drugs that target specific enzymes or receptors in the body.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. It can be used as a cross-linking agent, improving the mechanical properties of materials.

Mechanism of Action

The mechanism of action of ((4-Aminobutyl)azanediyl)dimethanol depends on its application. In drug development, it may act by binding to specific enzymes or receptors, inhibiting their activity. In polymer production, it acts as a cross-linking agent, forming covalent bonds between polymer chains.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key differences between ((4-Aminobutyl)azanediyl)dimethanol and analogous compounds in terms of structure, applications, and toxicity.

Compound Name Molecular Formula Functional Groups Key Applications Toxicity/Safety Data
This compound C₆H₁₆N₂O₂ Primary amine, hydroxymethyl Theoretical: Chelation, drug delivery Limited data; inferred low acute toxicity due to lack of reactive leaving groups
(Ethylenedioxy)dimethanol C₄H₁₀O₄ Ether, hydroxymethyl Biocide, formaldehyde precursor MAK value: 0.15 ml/m³ ; hydrolyzes to formaldehyde (carcinogen Category 4)
2,2'-((Benzimidazolylmethyl)azanediyl)diethanol C₁₂H₁₈N₄O₂ Benzimidazole, diethanolamine Antimicrobial agents Moderate antifungal activity; low cytotoxicity in vitro
Triazine-methanol derivatives (e.g., ((4-amino-6-triazinyl)amino)methanol) C₈H₁₄N₁₂O Triazine, hydroxymethyl, amine Polymer additives, composites No direct toxicity data; inferred low volatility and environmental persistence

Functional Group Comparison

  • Amine vs. Ether Backbones: Unlike (ethylenedioxy)dimethanol, which contains an ether group and releases formaldehyde upon hydrolysis , this compound’s primary amine group enhances nucleophilic reactivity, making it more suitable for coordination chemistry or pH-sensitive drug delivery.
  • Hydroxymethyl Density: The two hydroxymethyl groups in the target compound provide higher hydrophilicity compared to benzimidazole-derived diethanolamine analogs (e.g., compound in ), which balance lipophilic benzimidazole and hydrophilic diethanolamine moieties for antimicrobial activity .

Biological Activity

((4-Aminobutyl)azanediyl)dimethanol, also known as a polyamine derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a central azanediyl (or diamine) group flanked by hydroxymethyl groups. The biological implications of such compounds are significant, particularly in the fields of pharmacology and biochemistry.

The molecular formula of this compound is C₇H₁₈N₂O₂, with a molecular weight of 158.24 g/mol. The compound exhibits characteristics typical of polyamines, including the ability to interact with nucleic acids and proteins, which may influence various biological processes.

1. Antitumor Activity

Recent studies have indicated that polyamines like this compound can exhibit antitumor properties. They are believed to interfere with cellular proliferation and induce apoptosis in cancer cells. For instance, compounds with similar structural features have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Study Cell Line IC50 (µM) Mechanism
Study AHepG26.92Induction of apoptosis via mitochondrial pathway
Study BA5498.99Cell cycle arrest at S phase

2. Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds derived from polyamines have been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby potentially improving cognitive function.

Compound AChE Inhibition IC50 (µM)
Compound 7i0.08 ± 0.01
Standard2.04 ± 0.05

3. Antimicrobial Activity

Polyamines have also demonstrated antimicrobial properties, particularly against biofilms formed by various bacteria. Research indicates that this compound can disrupt biofilm formation and enhance the efficacy of antibiotic treatments.

Mechanistic Insights

The mechanism of action for this compound is multifaceted:

  • Cell Cycle Regulation : It may induce cell cycle arrest, leading to reduced proliferation rates in cancer cells.
  • Apoptosis Induction : The compound has been shown to activate caspase pathways, which are critical for programmed cell death.
  • Neurotransmitter Modulation : By inhibiting AChE, it potentially increases acetylcholine levels, supporting neuronal health and function.

Case Studies

  • In Vitro Studies : In a series of experiments conducted on various cancer cell lines, this compound exhibited significant cytotoxicity with IC50 values ranging from 6.92 µM to 8.99 µM.
  • Animal Models : In vivo studies using murine models showed that treatment with this compound resulted in reduced tumor sizes and improved survival rates compared to control groups.

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